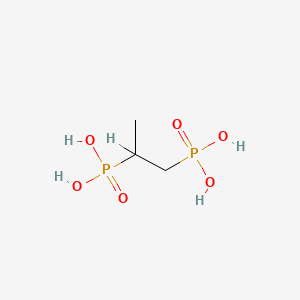
2-氯-4-(甲硫基)嘧啶
概述
描述
2-Chloro-4-(methylthio)pyrimidine is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. It is used in the synthesis of various biologically active molecules, including marine alkaloids and kinase inhibitors . The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in both academic research and industrial applications.
科学研究应用
2-Chloro-4-(methylthio)pyrimidine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
Target of Action
The primary target of 2-Chloro-4-(methylthio)pyrimidine is the respiratory system . It is considered hazardous and can cause severe skin burns, eye damage, and may cause respiratory irritation .
Mode of Action
It is known to undergo nucleophilic substitution reactions . The methylthio group in 2-Chloro-4-(methylthio)pyrimidine is displaced by cyanide ion .
Biochemical Pathways
2-Chloro-4-(methylthio)pyrimidine is used in the synthesis of various compounds. For instance, it has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It has also been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
Pharmacokinetics
Its physical properties such as boiling point (139-140 °c/36 mmhg), melting point (-2 °c), and density (1381 g/mL at 25 °C) have been reported .
Result of Action
It is known to cause severe skin burns, eye damage, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(methylthio)pyrimidine. For instance, it should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use it only outdoors or in a well-ventilated area to prevent respiratory irritation .
生化分析
Biochemical Properties
2-Chloro-4-(methylthio)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of kinase inhibitors, which are crucial in regulating cell signaling pathways. The compound’s interaction with enzymes such as kinases involves binding to the active site, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of 2-Chloro-4-(methylthio)pyrimidine on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of specific kinases, leading to altered cell signaling and changes in gene expression. This can result in the suppression of cell proliferation and induction of apoptosis in certain cell types . Additionally, 2-Chloro-4-(methylthio)pyrimidine can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-(methylthio)pyrimidine involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as kinases, leading to their inhibition. This inhibition can result in the downregulation of signaling pathways that are essential for cell proliferation and survival. Furthermore, 2-Chloro-4-(methylthio)pyrimidine can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(methylthio)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-(methylthio)pyrimidine remains stable under specific conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(methylthio)pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity.
Metabolic Pathways
2-Chloro-4-(methylthio)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can undergo biotransformation, leading to the formation of metabolites that may retain biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-Chloro-4-(methylthio)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and its affinity for binding proteins determine its distribution and bioavailability within the body.
Subcellular Localization
The subcellular localization of 2-Chloro-4-(methylthio)pyrimidine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of 2-Chloro-4-(methylthio)pyrimidine is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-4-(methylthio)pyrimidine involves the methylation of 2-thiouracil using methyl iodide under basic conditions. This reaction typically occurs at room temperature overnight, yielding the desired product with high efficiency . Another approach involves the conversion of 2-methylthio-4-pyrimidinone to 2-Chloro-4-(methylthio)pyrimidine through a series of chlorination steps .
Industrial Production Methods: Industrial production of 2-Chloro-4-(methylthio)pyrimidine often employs large-scale synthetic processes starting from commercially available precursors like 2-thiouracil. The reactions are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
化学反应分析
Types of Reactions: 2-Chloro-4-(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the methylthio group can be displaced by nucleophiles like cyanide ions, leading to the formation of 2,4-bismethylthiopyrimidine .
Common Reagents and Conditions:
Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include substituted pyrimidines, which are often used as intermediates in the synthesis of more complex molecules .
相似化合物的比较
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(ethylthio)pyrimidine
- 2-Chloro-4-(phenylthio)pyrimidine
Comparison: Compared to its analogs, 2-Chloro-4-(methylthio)pyrimidine is unique due to its specific reactivity and the types of products it forms. For example, the trifluoromethyl analog is more hydrophobic and may have different biological activities . The methylthio group in 2-Chloro-4-(methylthio)pyrimidine provides a balance between reactivity and stability, making it a preferred choice in many synthetic applications .
属性
IUPAC Name |
2-chloro-4-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAATWVRXPRDPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586052 | |
| Record name | 2-Chloro-4-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49844-93-1 | |
| Record name | 2-Chloro-4-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(methylthio)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)

![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)











